(5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one
Description
(5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one (C₁₄H₁₆O₄, MW 248.27) is a dihydropyran-2-one derivative characterized by a 5,6-dihydro-2H-pyran-2-one core with methoxy (C-4), hydroxy (C-5), and phenethyl (C-6) substituents .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCNEDVMYQCMBK-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H]([C@@H]1O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one, also known by its CAS number 56083-47-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and potential therapeutic applications.
The molecular formula of this compound is C14H16O4 with a molecular weight of 248.27 g/mol. The compound features a pyranone structure which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.27 g/mol |
| CAS Number | 56083-47-7 |
| Density | 1.2 g/cm³ |
| Boiling Point | 472.3 °C |
| Flash Point | 181.6 °C |
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several stereoisomers of related compounds and found that specific derivatives demonstrated significant potency against HeLa and HL-60 cells. For instance, the compound's structure influenced its IC50 values significantly, with some derivatives showing IC50 values as low as 1.4 μM against HeLa cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the methoxy and hydroxy groups appears to enhance its interaction with biological targets. Research on similar compounds suggests that modifications to the side chains can lead to increased cytotoxicity and selectivity against cancer cells .
Case Studies
- Cytotoxic Evaluation : A study conducted by researchers at Virginia Commonwealth University examined the cytotoxic effects of various pyranone derivatives, including (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl compounds. The results indicated a concentration-dependent inhibition of cell growth in HeLa cells, suggesting potential for further development in cancer therapeutics .
- Comparative Analysis : A comparative analysis of the biological activities of different stereoisomers revealed that (5S,6S)-4-Methoxy derivatives exhibited enhanced cytotoxic properties compared to their non-methoxylated counterparts. This emphasizes the importance of functional groups in modulating biological activity .
Potential Therapeutic Applications
Given its cytotoxic properties, this compound may have potential applications in cancer therapy. Further studies are required to explore its efficacy in vivo and to understand the mechanisms underlying its biological activity.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one may exhibit anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of pyranones have been studied for their ability to inhibit tumor growth by interfering with specific signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Studies show that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This application is particularly relevant in the context of chronic conditions such as arthritis and other autoimmune disorders .
Enzyme Inhibition
This compound has been noted for its ability to act as an inhibitor of certain enzymes, including those involved in metabolic pathways related to drug metabolism and clearance. This characteristic can be advantageous in pharmacokinetics, where modulation of enzyme activity can affect the bioavailability and efficacy of concurrent medications .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. Its effectiveness against various pathogens could be explored further in clinical settings .
Synthesis of Novel Compounds
The unique structure of this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as cyclization and functional group transformations. This application is particularly valuable in the field of medicinal chemistry for developing new therapeutic agents .
Case Studies
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key Research Findings and Implications
Substituent Effects: Phenethyl vs. Methoxy and Hydroxy Groups: These substituents influence electronic properties and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., hLDHA) .
Stereochemical Sensitivity: The (5S,6S) configuration in the target compound and diplopyrone C contrasts with aspyrone’s (5S,6R) configuration, underscoring how minor stereochemical changes alter bioactivity.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one, and how is stereochemical control achieved?
Answer:
The synthesis involves:
- Multicomponent reactions to assemble the pyranone core, leveraging reagents like 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) to protect hydroxyl groups during intermediate steps .
- Stereochemical control at C5 and C6 (both S-configuration) via chiral auxiliaries (e.g., Oppolzer’s sultam) or asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Reductive steps with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at subzero temperatures (-20°C to 0°C) to preserve stereointegrity .
- Deprotection protocols using acidic or enzymatic conditions to unmask hydroxyl groups without racemization .
Basic: What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute configuration by analyzing heavy atom (e.g., sulfur or halogen) anomalous dispersion in derivatives .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses of this compound?
Answer:
Key optimizations include:
- Catalyst screening : Chiral salen or phosphine ligands enhance ee (e.g., 98% ee achieved with Jacobsen’s catalyst in THF at -78°C) .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve stereoselectivity by stabilizing transition states .
- Temperature control : Slow warming from -78°C to room temperature minimizes racemization .
- Analytical validation : Chiral HPLC or circular dichroism (CD) monitors ee, ensuring >95% purity .
Advanced: What experimental approaches elucidate the biological mechanism of action for this compound?
Answer:
- Target identification :
- SPR (Surface Plasmon Resonance) : Measures binding affinity to proteins like cyclooxygenase-2 (COX-2) or kinases .
- Cellular thermal shift assay (CETSA) : Identifies target engagement by monitoring protein thermal stability shifts .
- Pathway analysis : RNA-seq or phosphoproteomics reveals downstream effects (e.g., NF-κB inhibition in anti-inflammatory assays) .
- Mutagenesis studies : Validates critical residues in enzyme active sites (e.g., COX-2 Tyr355 for binding) .
Advanced: How should researchers address discrepancies in reported bioactivity data among structurally analogous pyranones?
Answer:
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., MTT assay duration: 24h vs. 48h) and cell lines (HeLa vs. HEK293) .
- Structural nuances : Compare substituent effects (e.g., 4-methoxy vs. 4-hydroxy analogs) using molecular docking to explain activity differences .
- Meta-analysis : Pool data from multiple studies to calculate weighted IC50 values and assess statistical significance .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Anti-inflammatory : COX-2 inhibition assay (IC50 determination via fluorometric kits) .
- Antioxidant : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (>50 μM), and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Model membrane permeability by tracking free-energy barriers in lipid bilayers .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or cytochrome P450 enzymes .
Advanced: How can researchers resolve ambiguities in diastereomer identification during synthesis?
Answer:
- Chiral derivatization : Convert diastereomers to derivatives with Mosher’s acid for 19F NMR analysis .
- VCD (Vibrational Circular Dichroism) : Distinguishes diastereomers via polarized IR spectra .
- Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for unambiguous assignment .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : -20°C under argon to prevent oxidation of the hydroxyl and methoxy groups .
- Solubility : DMSO or ethanol (10 mM stock solutions) avoids aggregation in biological assays .
- Light sensitivity : Use amber vials to protect the α,β-unsaturated lactone from UV degradation .
Advanced: How does the phenethyl substituent influence the compound’s conformational dynamics and bioactivity?
Answer:
- Conformational analysis : ROESY NMR shows the phenethyl group adopts a pseudo-axial orientation, enhancing hydrophobic interactions with target proteins .
- Bioactivity impact : Removal of the phenethyl group reduces COX-2 inhibition by 80%, highlighting its role in binding .
- SAR studies : Analog synthesis (e.g., styryl or cyclohexylethyl substituents) reveals optimal chain length (C2) for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
